

Technical Guide: Physicochemical Properties of 4-Bromo-1-(bromomethyl)-2-nitrobenzene

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Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No.: B051390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-1-(bromomethyl)-2-nitrobenzene**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, containing both a reactive bromomethyl group and a nitro-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and materials science.

Core Physical and Chemical Data

The following table summarizes the key physicochemical properties of **4-Bromo-1-(bromomethyl)-2-nitrobenzene**.

Property	Value	Source
Molecular Formula	C ₇ H ₅ Br ₂ NO ₂	[1][2][3]
Molecular Weight	294.93 g/mol	[1][2][3]
IUPAC Name	4-bromo-1-(bromomethyl)-2-nitrobenzene	[1]
CAS Number	82420-34-6	
Physical Form	Solid	
Boiling Point	325.8°C	[3]
Storage Temperature	2-8°C, under inert atmosphere	[3]

Experimental Protocols

The synthesis of **4-Bromo-1-(bromomethyl)-2-nitrobenzene** is a critical process for its application in further chemical synthesis. Below are detailed experimental protocols derived from established literature.

Protocol 1: Bromination of 4-Bromo-2-nitrotoluene

This protocol details the synthesis of **4-bromo-1-(bromomethyl)-2-nitrobenzene** starting from 4-bromo-2-nitrotoluene.

Materials:

- 4-bromo-2-nitrotoluene
- N-bromosuccinimide (NBS)
- 2,2'-azobis(2-methylpropionitrile) (AIBN)
- Ethyl acetate
- Hexane

Procedure:

- A mixture of 4-bromo-2-nitrotoluene (25.0 g, 116 mmol), N-bromosuccinimide (28.2 g, 162 mmol), and 2,2'-azobis(2-methylpropionitrile) (1.90 mg, 11.6 mmol) is prepared.
- The reaction mixture is refluxed for 18 hours.
- Upon completion, the reaction solution is filtered.
- The filtrate is concentrated under reduced pressure.
- The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9 ratio) as the eluent to yield the final product.^[4]

Protocol 2: Synthesis from (5-bromo-2-nitrophenyl)methanol

This method describes the synthesis starting from (5-bromo-2-nitrophenyl)methanol.

Materials:

- (5-bromo-2-nitrophenyl)methanol
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM)
- Acetonitrile (MeCN)
- Petroleum ether
- Ethyl acetate

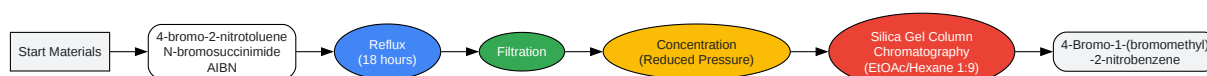
Procedure:

- A solution of (5-bromo-2-nitrophenyl)methanol (2.8 g, 12.06 mmol) is prepared in a 1:1 solvent mixture of dichloromethane and acetonitrile (100 mL).

- The solution is cooled to 0°C.
- Carbon tetrabromide (5.2 g, 15.68 mmol) and triphenylphosphine (4.1 g, 15.68 mmol) are sequentially added to the stirred solution.
- The reaction mixture is stirred at room temperature for 16 hours.
- After the reaction is complete, the mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel, using a gradient elution of petroleum ether and ethyl acetate (from 50:1 to 10:1) to afford the target product.^[2]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **4-Bromo-1-(bromomethyl)-2-nitrobenzene** from 4-bromo-2-nitrotoluene, as described in Protocol 1.



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Caption: Synthesis workflow for **4-Bromo-1-(bromomethyl)-2-nitrobenzene**.

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